Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Description
Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C30H34N4O7S2 and its molecular weight is 626.74. The purity is usually 95%.
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Biological Activity
Methyl 6-benzyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Benzyl and piperazine moieties : Often associated with pharmacological effects.
- Thieno[2,3-c]pyridine core : Known for its role in various medicinal chemistry applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the thieno[2,3-c]pyridine framework.
- Introduction of the benzyl and piperazine substituents through coupling reactions.
- Functionalization at the carboxylate position to enhance solubility and bioactivity.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring piperazine rings have been reported to possess antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus .
Compound | Microorganism | Activity |
---|---|---|
Compound A | E. coli | Significant |
Compound B | S. aureus | Moderate |
Methyl 6-benzyl... | Various | Potential |
Anticancer Activity
Research indicates that thieno[2,3-c]pyridine derivatives can act as anticancer agents. For example, compounds structurally related to methyl 6-benzyl... have demonstrated inhibition of cancer cell proliferation in vitro .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of related thieno[2,3-c]pyridine derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated IC50 values in the low micromolar range, suggesting potent anticancer activity .
- Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with specific cancer-related targets. The binding affinities were found to correlate well with their observed biological activities .
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O7S2/c1-3-41-30(37)33-15-17-34(18-16-33)43(38,39)23-11-9-22(10-12-23)27(35)31-28-26(29(36)40-2)24-13-14-32(20-25(24)42-28)19-21-7-5-4-6-8-21/h4-12H,3,13-20H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFBOVLFCMTCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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